molecular formula C13H19NO3 B11874730 (4-(4-Methoxybenzyl)morpholin-2-yl)methanol

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol

Cat. No.: B11874730
M. Wt: 237.29 g/mol
InChI Key: HVPRJXOJEIEPHL-UHFFFAOYSA-N
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Description

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound features a morpholine ring substituted with a methoxybenzyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methoxybenzyl halides under basic conditions. A common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxybenzyl group and morpholine ring play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO3/c1-16-12-4-2-11(3-5-12)8-14-6-7-17-13(9-14)10-15/h2-5,13,15H,6-10H2,1H3

InChI Key

HVPRJXOJEIEPHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOC(C2)CO

Origin of Product

United States

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